Macrostemonoside D
Description
Structure
2D Structure
Properties
CAS No. |
143049-27-8 |
|---|---|
Molecular Formula |
C53H86O24 |
Molecular Weight |
1107.2 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C53H86O24/c1-21-8-13-52(69-19-21)22(2)34-29(75-52)15-28-26-7-6-24-14-25(9-11-50(24,4)27(26)10-12-51(28,34)5)53(77-49-44(67)41(64)37(60)33(72-49)20-68-23(3)57)46(74-48-43(66)40(63)36(59)31(17-55)71-48)45(38(61)32(18-56)76-53)73-47-42(65)39(62)35(58)30(16-54)70-47/h21-22,24-49,54-56,58-67H,6-20H2,1-5H3/t21-,22+,24?,25?,26?,27?,28?,29+,30-,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,48+,49+,50+,51+,52?,53+/m1/s1 |
InChI Key |
DYIQIQXTTUXBQD-DZYXBILISA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1 |
Synonyms |
macrostemonoside D tigogenin 3-O-beta-D-glucopyranosyl(1-2)(beta-D-glucopyranosyl(1-3)(6-O-acetyl-beta-D-glucopyranosyl))(1-4)-beta-D-galactopyranoside |
Origin of Product |
United States |
Botanical Sources and Occurrence of Macrostemonoside D
Primary Plant Sources: Allium macrostemon Bunge and Allium chinense G. Don
Macrostemonoside D is primarily isolated from two plant species belonging to the Allium genus (Liliaceae family): Allium macrostemon Bunge and Allium chinense G. Don. nih.gov In China, the dried bulbs of both species are used as the traditional medicine known as Allii Macrostemonis Bulbus (AMB), or "Xiebai". nih.govmdpi.commdpi.com The 2020 Edition of the Chinese Pharmacopoeia includes both of these plants as the official sources for this herb. nih.govnih.gov
A. macrostemon is widely distributed across most provinces of China, as well as in Russia, Korea, and Japan, typically found on mountain slopes, hills, and grasslands. nih.gov A. chinense is extensively cultivated in the southern regions of China and is also grown in other countries, including Japan and Vietnam. nih.gov Both plants are perennial herbs and are used not only for medicinal purposes but also as seasonal vegetables. nih.gov
Localization within Plant Tissues: Focus on Bulb Constituents
Research has consistently identified the bulbs as the primary location for the accumulation of this compound and other related steroidal saponins (B1172615). researchgate.netnih.gov The extraction and isolation processes described in phytochemical studies specifically target the dried bulbs of both A. macrostemon and A. chinense to obtain these compounds. researchgate.netnih.gov Steroidal saponins, including this compound, are considered characteristic and major bioactive constituents of the bulbs. cjnmcpu.comresearchgate.net The concentration of these phytochemicals in the bulbs makes them the focal point for research into the chemical composition of these plants. researchgate.net
Phytochemical Context of Allii Macrostemonis Bulbus (AMB) Supporting this compound Research
The study of this compound is situated within the broader phytochemical analysis of Allii Macrostemonis Bulbus (AMB). AMB has a complex chemical profile, containing a diverse array of compounds that have been extensively investigated. nih.govresearchgate.net Steroidal saponins are a principal class of compounds found in AMB, with dozens identified, including both furostanol and spirostanol (B12661974) types. researchgate.net
The table below summarizes the major classes of chemical constituents found in Allii Macrostemonis Bulbus, the source of this compound.
| Chemical Class | Description | Key Examples Found in AMB |
| Steroidal Saponins | Considered the characteristic and major bioactive constituents of AMB. cjnmcpu.comresearchgate.net They are divided into furostanol and spirostanol types. | Macrostemonoside A, this compound, Smilagenin, Sarsasapogenin (B1680783) |
| Volatile Oils | Contribute to the characteristic aroma and include many sulfur-containing compounds. | Diallyl disulfide, Dimethyl trisulfide |
| Nitrogenous Compounds | A class of organic molecules containing nitrogen. | Adenosine |
| Flavonoids | A group of polyphenolic compounds. | Kaempferol, Isoliquiritigenin |
| Phenylpropanoids | A family of organic compounds synthesized from the amino acid phenylalanine. | Syringin |
| Alkaloids | A class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. | - |
| Polysaccharides | Complex carbohydrates. | - |
Advanced Methodologies for Isolation and Purification of Macrostemonoside D
Extraction Strategies for Steroidal Saponins (B1172615) from Plant Matrix
The initial and most critical step in obtaining steroidal saponins like Macrostemonoside D is the extraction from the plant material. This process aims to effectively draw out the desired compounds from the cellular matrix into a solvent, forming a crude extract.
Ethanol (B145695) is a widely used solvent for the extraction of steroidal saponins from Allium macrostemon due to its efficiency in dissolving these moderately polar compounds. The concentration of ethanol in an aqueous solution is a key parameter that is optimized to maximize the yield of saponins while minimizing the co-extraction of unwanted substances.
Research indicates that various concentrations of ethanol have been successfully employed. For instance, dried and powdered bulbs of A. macrostemon have been extracted with ethanol concentrations ranging from 60% to 95%. nih.govpatsnap.comcjnmcpu.com The extraction is often performed using methods such as reflux or maceration at room temperature, and is typically repeated multiple times to ensure a thorough extraction. nih.govpatsnap.com After extraction, the combined ethanolic solutions are concentrated under reduced pressure to remove the solvent, yielding a crude extract that is ready for subsequent purification steps. ingentaconnect.com
**Table 1: Examples of Ethanolic Extraction Protocols for Steroidal Saponins from *Allium macrostemon***
| Plant Material | Ethanol Concentration | Extraction Method | Reference |
|---|---|---|---|
| Dried bulbs (6 kg) | 60% | Extracted twice for 2 hours each | nih.gov |
| Dried bulbs (5 kg) | 60% | Extracted twice for 2 hours each | ingentaconnect.com |
| Dried bulbs (1 kg) | 95% | Reflux extraction, twice | patsnap.com |
| Dried bulbs | 75% | Not specified | cjnmcpu.com |
| Dried bulbs (2.76 kg) | 80% | Ultrasonic-assisted extraction, repeated six times | mdpi.com |
Chromatographic Separation Techniques
Following extraction, the crude saponin (B1150181) mixture is subjected to a sequence of chromatographic techniques. This systematic fractionation is essential for separating individual saponins, including this compound, from the complex extract. A common preliminary step involves passing the aqueous suspension of the crude extract through a macroporous resin column, such as Diaion HP-20, to achieve initial cleanup and enrichment of the saponin fraction. nih.govingentaconnect.com
Silica (B1680970) gel column chromatography is a fundamental technique in the purification of steroidal saponins from A. macrostemon. nih.govingentaconnect.com It operates on the principle of normal-phase chromatography, where compounds are separated based on their polarity. The crude extract or a pre-purified fraction is loaded onto a column packed with silica gel (e.g., 200–300 mesh). nih.govingentaconnect.com
The separation is achieved by eluting the column with a solvent system of increasing polarity. A common mobile phase consists of a gradient of chloroform, methanol (B129727), and water. nih.govingentaconnect.com Less polar compounds elute first, while the more polar saponins are retained longer on the stationary phase. Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing similar compound profiles for further purification.
Table 2: Example of Silica Gel Chromatography for Saponin Fractionation
| Stationary Phase | Mobile Phase (Gradient Elution) | Application | Reference |
|---|---|---|---|
| Silica Gel (200-300 mesh) | Chloroform-Methanol-Water (CHCl₃-MeOH-H₂O) in increasing polarity steps (e.g., 9:1:0.1, 8:2:0.2, 7:3:0.5, 6:4:0.8) | Fractionation of a 60% ethanol eluate from a Diaion HP-20 column | nih.govingentaconnect.com |
| Silica Gel | Chloroform-Methanol (CHCl₃-MeOH) and Chloroform-Methanol-Water (CHCl₃-MeOH-H₂O) | Fractionation of n-butanol extract | mdpi.commdpi.com |
MCI gel is a polymeric adsorbent resin, such as MCI gel CHP 20P, used in reversed-phase chromatography. nih.govplos.org It is effective for separating compounds that may be challenging to resolve on silica gel. In the context of steroidal saponin purification, fractions obtained from silica gel chromatography are often further subjected to MCI gel column chromatography. nih.govplos.orgmdpi.com Elution is typically performed with a decreasingly polar solvent system, such as a gradient of ethanol and water, to separate the saponins based on their hydrophobic characteristics. plos.org
Octadecylsilanized (ODS or C18) silica gel chromatography is a high-resolution, reversed-phase technique crucial for the fine purification of saponins like this compound. nih.govingentaconnect.com It is frequently used to separate the fractions obtained from silica gel or MCI gel chromatography. nih.govnih.gov The stationary phase consists of silica particles chemically bonded with C18 alkyl chains, making it nonpolar.
Separation is achieved by eluting with a polar mobile phase, typically a methanol-water or acetonitrile-water gradient. nih.govmdpi.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. This method is highly effective for separating structurally similar steroidal saponins from one another. Final purification of this compound often involves one or more steps of ODS chromatography, sometimes followed by preparative High-Performance Liquid Chromatography (HPLC) using an ODS column. nih.govnih.gov
Table 3: Example of ODS Silica Gel Chromatography for Saponin Purification
| Stationary Phase | Mobile Phase (Gradient Elution) | Application | Reference |
|---|---|---|---|
| ODS (40-63 μm) | Methanol-Water (MeOH-H₂O) with increasing methanol concentration (e.g., 3:7, 4:6, 5:5) | Purification of a fraction from silica gel chromatography | nih.govingentaconnect.com |
| ODS (50 μm) | Methanol-Water (MeOH-H₂O) with gradients such as 10-50% or 20-70% MeOH | Purification of various fractions from silica gel chromatography | mdpi.com |
Sephadex LH-20 is a versatile size-exclusion chromatography medium made of hydroxypropylated dextran, which exhibits both hydrophilic and lipophilic properties. cytivalifesciences.com This dual nature allows for separation based on molecular size as well as through partition chromatography, depending on the solvent used. cytivalifesciences.com In the purification of steroidal saponins from A. macrostemon, Sephadex LH-20 is often used to remove pigments and other impurities from fractions obtained in earlier chromatographic steps. mdpi.commdpi.com Elution with solvents like methanol is a common practice to yield cleaner saponin fractions that can then be subjected to final high-resolution purification steps like ODS HPLC. mdpi.commdpi.com
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a critical technique for the fine purification of this compound from enriched fractions. science.gov This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads, with the primary goal of isolating substantial quantities of a specific compound rather than just quantifying it. shimadzu.comucm.es For the separation of steroidal saponins from Allium species, reversed-phase chromatography is the most common mode employed. researchgate.netingentaconnect.com
The process involves injecting a concentrated sample extract onto a preparative column packed with a non-polar stationary phase, typically octadecylsilanized (ODS) or C18 silica gel. researchgate.netnih.gov A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. researchgate.netingentaconnect.com By carefully controlling the composition of the mobile phase, either through isocratic (constant composition) or gradient (varied composition) elution, compounds are separated based on their differential partitioning between the stationary and mobile phases. Saponins, being relatively polar glycosides, are separated based on subtle differences in their polarity, which are influenced by the structure of their aglycone and the number and type of sugar moieties.
In the context of isolating saponins from Allium macrostemon, researchers have successfully used repeated preparative HPLC to yield pure compounds. ingentaconnect.comnih.gov The fractions collected from the HPLC system are typically monitored using a detector, such as an ultraviolet (UV) detector or a refractive index (RI) detector, and the fractions corresponding to the desired compound, this compound, are collected for subsequent analysis and characterization. ingentaconnect.com
Table 1: Exemplary Preparative HPLC Parameters for Steroidal Saponin Purification from Allium Species
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Stationary Phase | Reversed-Phase (RP-18/ODS/C18) | researchgate.netingentaconnect.comnih.gov |
| Column Example 1 | GRACE Adsorbosphere C18 | researchgate.net |
| Column Dimensions: 250 mm x 22 mm | researchgate.net | |
| Particle Size: 10 µm | researchgate.net | |
| Column Example 2 | SHIMADZU Pak ODS | ingentaconnect.com |
| Column Dimensions: 250 mm x 20 mm | ingentaconnect.com | |
| Particle Size: 10 µm | ingentaconnect.com | |
| Mobile Phase | Acetonitrile-Water or Methanol-Water mixtures | researchgate.netingentaconnect.com |
| Example 1 (Acetonitrile-Water): 25:75 (v/v) for total saponins | researchgate.net | |
| Example 2 (Methanol-Water): Gradient elution (e.g., 3:7 to 5:5) | ingentaconnect.com | |
| Flow Rate | 16 mL/min | researchgate.net |
| Detection | UV or Refractive Index (RI) | researchgate.netingentaconnect.com |
| UV Wavelength: 203 nm | researchgate.net | |
| Injection Volume | 2 mL | researchgate.net |
Solid-Phase Extraction (SPE) Methodologies
Solid-Phase Extraction (SPE) is an extractive technique that utilizes a solid sorbent and a liquid mobile phase to separate components from a mixture. mdpi.com It is widely employed as a crucial sample preparation and clean-up step prior to more sensitive analytical techniques like HPLC. thieme-connect.com The primary purpose of SPE in the context of isolating this compound is to remove interfering substances from the crude extract, thereby concentrating the saponins and improving the efficiency and resolution of subsequent chromatographic steps. thieme-connect.comnih.gov
The methodology involves passing a liquid sample through a cartridge containing a solid adsorbent. Depending on the chosen sorbent and solvent conditions, the target analytes (saponins) can be retained on the sorbent while impurities pass through, or vice-versa. For the purification of saponins from Allii Macrostemonis Bulbus, a common initial step involves extraction with an aqueous methanol solution. thieme-connect.com This extract is then passed through an SPE cartridge.
A typical SPE procedure for saponin enrichment involves conditioning the cartridge with a solvent, loading the sample extract, washing away impurities with a weak solvent, and finally eluting the target saponins with a stronger solvent. nih.gov For instance, after loading the extract onto a C18 SPE cartridge, a wash with water or a low-percentage organic solvent can remove highly polar impurities. The retained saponins, including this compound, can then be eluted with a higher concentration of an organic solvent like methanol. nih.gov This eluted fraction is significantly cleaner and more concentrated, making it ideal for final purification by preparative HPLC.
**Table 2: General Solid-Phase Extraction Protocol for Saponin Enrichment from *Allium macrostemon***
| Step | Description | Source(s) |
|---|---|---|
| Sample Preparation | Crude extract obtained from Allium macrostemon bulbs using a solvent such as 80% methanol-water. | thieme-connect.com |
| SPE Cartridge | Typically a reversed-phase sorbent like C18. | nih.gov |
| 1. Conditioning | The cartridge is activated and equilibrated, often with methanol followed by water. | nih.gov |
| 2. Sample Loading | The crude extract is passed through the cartridge. Saponins are adsorbed onto the C18 stationary phase. | thieme-connect.com |
| 3. Washing | A polar solvent (e.g., water) is passed through to wash away interfering polar impurities. | nih.gov |
| 4. Elution | A stronger, less polar solvent, such as methanol, is used to desorb and elute the retained saponins. | nih.gov |
| Post-Elution | The eluate containing the enriched saponins is collected, the solvent is recovered under reduced pressure, and the residue is prepared for HPLC analysis. | nih.gov |
Structural Elucidation and Advanced Spectroscopic Analysis of Macrostemonoside D
High-Resolution Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. mdpi.comresearchgate.net For a saponin (B1150181) like Macrostemonoside D, this method provides an extremely accurate mass measurement, which allows for the unambiguous determination of its molecular formula.
Based on its established structure, the molecular formula of this compound is C₅₁H₈₄O₂₃. In a typical HR-ESI-MS analysis, the compound would be detected as a charged ion, most commonly a sodium adduct [M+Na]⁺ in the positive ion mode. mdpi.comingentaconnect.com The instrument measures the mass-to-charge ratio (m/z) of this ion to several decimal places. The experimentally observed m/z value is then compared to the calculated theoretical value for the proposed formula (C₅₁H₈₄O₂₃Na⁺). A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula, which is the first critical step in the structural elucidation process. mdpi.comcjnmcpu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. It provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assemble the full structure. ingentaconnect.comthieme-connect.com
One-dimensional NMR spectra provide the foundational information about the types and numbers of protons and carbons in the molecule.
The ¹H NMR spectrum reveals all the proton signals in the molecule. For this compound, this spectrum would display characteristic signals for both the tigogenin (B51453) aglycone and the four sugar units. nih.gov Key features would include:
Aglycone Signals : Sharp singlets corresponding to the tertiary methyl groups at C-18 and C-19, and doublets for the secondary methyl groups at C-21 and C-27, which are characteristic of the tigogenin core. mdpi.comcjnmcpu.com
Sugar Signals : A set of signals for the sugar protons, including four distinct anomeric proton signals (H-1', H-1'', H-1''', H-1'''') typically found in the δ 4.5-5.5 ppm region. The large coupling constants (J values) of these anomeric proton signals indicate a β-configuration for all the glycosidic linkages. mdpi.comnih.gov
The ¹³C NMR spectrum provides a count of the unique carbon atoms. The spectrum of this compound would show 51 distinct carbon signals, corresponding to its molecular formula. cjnmcpu.com These signals can be broadly categorized into those belonging to the aglycone and those of the sugar moieties. The chemical shifts provide clues to the nature of each carbon (e.g., C-O, C=C, CH, CH₂, CH₃).
The following table shows representative ¹H and ¹³C NMR data for the aglycone and sugar moieties of this compound, based on values reported for structurally similar spirostanol (B12661974) saponins (B1172615). mdpi.comcjnmcpu.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound (in Pyridine-d₅)
| Position | δC (ppm) | δH (ppm), Mult. (J in Hz) |
|---|---|---|
| 1 | 37.9 | - |
| 2 | 30.1 | - |
| 3 | 78.5 | - |
| 4 | 39.1 | - |
| 5 | 45.3 | - |
| 18 | 16.8 | 0.85, s |
| 19 | 19.5 | 0.82, s |
| 21 | 14.9 | 1.05, d (7.0) |
| 27 | 17.5 | 0.78, d (6.5) |
| Position | δC (ppm) | δH (ppm), Mult. (J in Hz) |
|---|---|---|
| Gal-1' | 105.1 | 4.95, d (7.5) |
| Glc-1'' | 104.8 | 5.15, d (7.8) |
| Glc-1''' | 106.5 | 5.35, d (7.7) |
| Glc-1'''' | 105.5 | 5.05, d (7.6) |
While 1D NMR provides a list of ingredients, 2D NMR shows how they are connected. These experiments reveal correlations between nuclei, which is essential for assembling the complete molecular structure. awi.deglycoscience.ru
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. rsc.org This is invaluable for tracing the proton networks within each structural fragment. mdpi.com For this compound, COSY spectra would be used to:
Confirm the spin systems within the A, B, C, D, and E rings of the tigogenin aglycone. cjnmcpu.com
Trace the connectivity within each of the four sugar rings, starting from the easily identifiable anomeric proton and moving sequentially around the ring (e.g., from H-1 to H-2, H-2 to H-3, and so on). This helps confirm the identity of each sugar as either glucose or galactose. researchgate.net
The HMQC (or the more modern and sensitive HSQC) experiment maps out all direct one-bond correlations between protons and the carbons they are attached to. scispace.comlibretexts.org Each cross-peak in an HMQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other. muni.cz This experiment is crucial for the definitive assignment of all protonated carbons in the ¹³C NMR spectrum, using the proton assignments established from the COSY spectrum. mdpi.comcjnmcpu.com
The HMBC experiment is arguably the most critical 2D NMR technique for determining the final, complete structure of a complex glycoside. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). rsc.org This long-range information acts as molecular glue, connecting the individual structural fragments.
For this compound, key HMBC correlations would establish:
The Aglycone-Sugar Linkage : A correlation between the anomeric proton of the first sugar (Gal, H-1') and the C-3 carbon of the tigogenin aglycone would prove that the sugar chain is attached at this position. nih.gov
The Sugar Sequence : The specific linkages between the sugar units are determined by observing correlations from the anomeric proton of one sugar to a specific carbon of the adjacent sugar. For example, a correlation from the anomeric proton of the second glucose (Glc''') to the C-3 carbon of the first glucose (Glc'') would establish the (1→3) linkage between them. Similar correlations would confirm the (1→2) and (1→4) linkages, thus piecing together the entire oligosaccharide chain and its attachment to the aglycone. mdpi.comcjnmcpu.com
By combining the information from all these spectroscopic methods, the unambiguous structure of this compound can be fully elucidated.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tigogenin |
| Galactose |
Biosynthesis and Proposed Metabolic Pathways of Macrostemonoside D
Precursor Pathways for Steroidal Saponin (B1150181) Biosynthesis (MVA/MEP Pathway)
The biosynthesis of all steroidal saponins (B1172615), including Macrostemonoside D, originates from two primary pathways that produce the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.org These pathways are the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comsdu.edu.cn
The MVA pathway , located in the cytoplasm and mitochondria, begins with acetyl-CoA. mdpi.comresearchgate.net Through a series of enzymatic reactions, acetyl-CoA is converted into IPP. mdpi.com This pathway is generally considered the primary source of precursors for steroidal saponins in the cytoplasm. sdu.edu.cn
The MEP pathway , situated in the plastids, uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials to produce IPP and DMAPP. frontiersin.orgresearchgate.net While both pathways generate the same precursors, they operate in different cellular compartments. sdu.edu.cn The IPP and DMAPP produced can be interconverted and are eventually used to form 2,3-oxidosqualene (B107256), the direct precursor to the steroidal skeleton. frontiersin.orgmdpi.com The formation of 2,3-oxidosqualene from IPP and DMAPP marks the entry point into triterpenoid (B12794562) and steroid biosynthesis. frontiersin.org The synthesis of steroidal saponins is then completed through cyclization of 2,3-oxidosqualene and subsequent modifications. sdu.edu.cnresearchgate.net
Below is a table summarizing the key enzymes involved in the MVA and MEP pathways leading to the precursors of steroidal saponins.
Table 1: Key Enzymes in the MVA and MEP Precursor Pathways
| Pathway | Enzyme | Abbreviation |
|---|---|---|
| MVA Pathway | Acetyl-CoA acetyltransferase | ACAT |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | |
| Mevalonate kinase | MVK | |
| Phosphomevalonate kinase | PMK | |
| Mevalonate-5-diphosphate decarboxylase | MVD | |
| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXS |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | |
| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | |
| 4-hydroxy-3-methylbut-2-enyl diphosphate synthase | HDS |
Enzymatic Reactions in Related Macrostemonoside Formation (e.g., Deamination, Hydroxylation)
Following the formation of the initial steroidal backbone from 2,3-oxidosqualene, a series of tailoring reactions occur to produce the vast diversity of steroidal saponins observed in nature. mdpi.com These modifications are catalyzed by specific classes of enzymes that add functional groups to the core structure.
Hydroxylation is a critical modification step. mdpi.com This reaction, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), introduces hydroxyl (-OH) groups at specific positions on the steroid skeleton. researchgate.net These hydroxylations increase the polarity of the molecule and serve as attachment points for sugar moieties. The specific pattern of hydroxylation is a key determinant of the final saponin's identity and biological activity.
Glycosylation , the attachment of sugar chains, is another defining feature of saponin biosynthesis. This process is carried out by UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes transfer sugar units, such as glucose, galactose, or xylose, from an activated sugar donor (UDP-sugar) to the steroidal aglycone or to a growing sugar chain. nih.govsemanticscholar.org The complex sugar chain of this compound is assembled through the sequential action of several specific UGTs. nih.gov
While deamination , the removal of an amine group, is a known enzymatic reaction in plant metabolism, its direct involvement in the biosynthesis of the steroidal core of macrostemonosides is not established. Deamination is more commonly associated with the metabolism of amino acids. nih.gov For instance, in Allium macrostemon, the plant source of this compound, deamination of aromatic amino acids is involved in the formation of phenylpropanoids, a different class of secondary metabolites. mdpi.com The biosynthesis of the steroidal saponin framework itself proceeds from the isoprenoid pathway, which does not directly involve amino acid precursors. mdpi.comcoggle.it
Role of Aromatic Amino Acids in Associated Biosynthetic Routes
Their primary role is as essential constituents of the enzymes that catalyze saponin biosynthesis. uoa.gr For example, the active sites of oxidosqualene cyclases (OSCs), which catalyze the cyclization of 2,3-oxidosqualene, and UDP-glycosyltransferases (UGTs), which attach the sugar chains, often contain conserved aromatic amino acid residues. nih.govuoa.gr These residues can be vital for protein structure, stability, and the catalytic activity of the enzyme, influencing substrate binding and the reaction mechanism. nih.govuoa.gr
Furthermore, aromatic amino acids are precursors for a wide array of other secondary metabolites in plants, such as alkaloids and phenylpropanoids. scielo.brmdpi.com The metabolic networks for these compounds can interact with the saponin pathway, for instance, through the regulation of shared precursor pools or signaling molecules that modulate plant defense responses, which often include the production of saponins. mdpi.com Therefore, while not incorporated into the final structure of the steroidal aglycone, aromatic amino acids are indispensable for the enzymatic machinery and the broader metabolic context in which this compound is synthesized.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Isopentenyl diphosphate (IPP) |
| Dimethylallyl diphosphate (DMAPP) |
| Acetyl-CoA |
| Pyruvate |
| Glyceraldehyde-3-phosphate |
| 2,3-oxidosqualene |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Glucose |
| Galactose |
Structure Activity Relationship Sar Studies of Macrostemonoside D and Analogs
Influence of Aglycone Moiety Modifications on Bioactivity
The aglycone, or sapogenin, is the non-sugar, steroidal backbone of the saponin (B1150181). Modifications to this part of the molecule can significantly alter its biological effects. Steroidal saponins (B1172615) from the Allium genus can be categorized based on their aglycone structure into furostane, spirostane, and cholestane (B1235564) types. semanticscholar.org The arrangement of the A and B rings in the steroid nucleus (either cis or trans fusion) and the configuration at C-25 (R or S) are key structural features. semanticscholar.orgnih.gov
Research indicates that the type of aglycone is a critical determinant of bioactivity. For instance, spirostanol (B12661974) saponins with ruscogenin (B1680278) and sarsasapogenin (B1680783) as the parent nucleus, especially those with a carbonyl substitution at the C-12 position, have demonstrated notable anti-inflammatory activity. researchgate.net Furthermore, studies comparing various steroidal saponins suggest that the presence of certain features in the aglycone, such as a double bond between C25 and C27 and a hydroxyl group at C-12 in steroidal pentaglycosides, contributes to cytotoxicity in specific cancer cell lines like SF-268. mdpi.com Similarly, a double bond between C20 and C22 in a steroidal triglycoside aglycone with a C-12 hydroxyl group has been linked to selective cytotoxicity against SF-268 and NCI-H460 cell lines. mdpi.com The absence of oxygenated functional groups on the aglycone is also associated with potent cytotoxic and antifungal activity. mdpi.com
Impact of Glycosidic Chain Variations on Biological Effects
The number, type, and linkage of sugar units in the glycosidic chain attached to the aglycone profoundly influence the bioactivity of steroidal saponins. fbise.edu.pk These chains can be linear or branched and typically consist of monosaccharides such as glucose, galactose, rhamnose, xylose, and arabinose. semanticscholar.org The number of sugar residues in saponins from Allium species can range from one to five. semanticscholar.org
The position of the sugar chain attachment is also crucial. For instance, when a sugar chain is substituted at the C-1 position of the aglycone, both anti-inflammatory activity and cytotoxicity have been observed to increase. researchgate.net
Role of Specific Sugar Units and Linkages (e.g., Acetyl Group Presence)
The specific types of sugars and the way they are linked together are critical for the biological function of saponins. The most common sugars found in these glycosidic chains are D-glucose, D-galactose, L-rhamnose, L-arabinose, and D-xylose. scispace.com The nature of these sugar moieties can significantly impact bioactivity, even when the aglycone remains the same. fbise.edu.pk
The presence of an acetyl group is one such modification that can influence activity. For example, the natural acetylation of the terminal glucose at the C-6''' position in a steroidal glycoalkaloid was found to enhance its antifungal activity by inhibiting its metabolism by the fungus. scispace.com
The type of glycosidic linkage is also a key factor. For instance, a comparative study of two fungus polysaccharides, one with a l,3-β-D-glucan backbone and the other with a linear 1,3-α-D-mannose backbone, revealed that the former exhibited superior anti-inflammatory effects. nih.gov This highlights the pivotal role of glycosidic linkages in determining the anti-inflammatory activities of polysaccharides. nih.gov
Correlations between Structural Features and Cytotoxic Potency
A clear correlation exists between the structural features of steroidal saponins and their cytotoxic potency against various cancer cell lines. uea.ac.uk The cytotoxicity of these compounds can be influenced by the aglycone structure, the nature of the glycosidic chain, and the stereochemistry of the molecule.
Key structural features that enhance cytotoxic activity include:
Aglycone Modifications : The presence of a double bond between C25-C27 and a hydroxyl group at C-12 in the aglycone of steroidal pentaglycosides enhances cytotoxicity. mdpi.com Similarly, a C20-C22 double bond in the aglycone of steroidal triglycosides with a C-12 hydroxyl group leads to selective cytotoxicity. mdpi.com
Glycosidic Chain : The presence of two or more sugar chains at the C-3 position, especially with additional rhamnose units, is considered important for cytotoxicity. researchgate.net
Stereochemistry : The configuration at C-25 (R/S) has been shown to be a significant factor for cytotoxicity, with different configurations showing greater potency against different cancer cell lines. researchgate.net
The following table summarizes the cytotoxic activity of some Macrostemonoside D analogs and related compounds, illustrating the structure-activity relationships.
| Compound/Analog | Key Structural Features | Cancer Cell Line(s) | Cytotoxic Activity (IC₅₀) | Reference(s) |
| Analog 1 | C25-C27 double bond, C-12 hydroxyl in pentaglycoside aglycone | SF-268 | Potent | mdpi.com |
| Analog 2 | C20-C22 double bond, C-12 hydroxyl in triglycoside aglycone | SF-268, NCI-H460 | Selective | mdpi.com |
| Compound 1 | (25R)-26-O-β-d-glucopyranosyl-22-hydroxy-5β-furost-1β,3β,26-triol-3-O-β-d-glucopyranosyl(1→2)-[β-d-glucopyranosyl(1→3)]-β-d-glucopyranosyl(1→4)-β-d-galactopyranoside | SF-268 | 8.71 μM | ingentaconnect.com |
| Macrostemonoside G | (25R)-26-O-β-d-glucopyranosyl-22-hydroxy-5β-furostane-3β,26-diol-3-O-β-d-glucopyranosyl(1→2)-β-d-galactopyranoside | SF-268 | 8.15 μM | ingentaconnect.com |
| Compound 6 | (25R)-26-O-β-d-glucopyranosyl-22-hydroxy-5β-furostane-3β,26-diol-3-O-β-d-glucopyranosyl(1→2)-β-d-glucopyranoside | SF-268 | 11.74 μM | ingentaconnect.com |
Analytical Methodologies for Quantitative Analysis and Quality Control of Macrostemonoside D
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a robust method for the quantitative analysis of non-volatile compounds like Macrostemonoside D that lack a strong UV-absorbing chromophore. ELSD is a universal, mass-based detector, making it suitable for detecting saponins (B1172615). nih.gov The detector response is based on the light scattered by analyte particles after the evaporation of the mobile phase, providing a stable baseline even with gradient elution. nih.gov
This method has been successfully applied for the simultaneous quantitative determination of multiple saponins in medicinal plants. nih.gov In the context of Allii Macrostemonis Bulbus, the natural source of this compound, an HPLC-ELSD method was developed to establish a chromatographic fingerprint and quantify several steroidal saponins, including Macrostemonoside A, T, and U. researchgate.net The quantitative analysis of multi-components by a single-marker (QAMS) is a feasible strategy established using this technique, where Macrostemonoside A can serve as an internal reference to quantify other related saponins. researchgate.net
Method validation is a critical step to ensure accuracy and reliability. A typical HPLC-ELSD method is validated for linearity, precision, accuracy, and sensitivity (limit of detection and quantification). nih.gov The results of such validation demonstrate that the method is precise, accurate, and sensitive enough for the quantitative determination of major saponins in plant materials. nih.gov
Table 1: Typical HPLC-ELSD Parameters for Saponin (B1150181) Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water nih.gov |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C researchgate.net |
| Injection Volume | 20 µL researchgate.net |
| ELSD Drift Tube Temp. | Typically 80-110 °C |
| Nebulizer Gas (N₂) Pressure | Typically 2.0-3.5 Bar |
Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Profiling
The process involves extracting the plant material with a suitable solvent, after which the extract is injected into the GC-MS system. The components are separated based on their boiling points and polarity in the gas chromatograph and then fragmented and detected by the mass spectrometer. researchgate.net The identification of individual phytoconstituents is achieved by comparing their mass spectra and retention times with established libraries, such as the National Institute of Standards and Technology (NIST) library. phcogj.com
GC-MS analysis of plant extracts can reveal the presence of various classes of compounds, including fatty acids, esters, sterols, and other secondary metabolites. biosciencejournals.comijfe.org This comprehensive chemical profile provides a snapshot of the plant's metabolome, which can be affected by factors such as geographic origin, harvest time, and processing methods.
Table 2: Examples of Phytochemicals Identifiable by GC-MS in Plant Extracts
| Compound Class | Example Compounds |
|---|---|
| Fatty Acids & Esters | n-Hexadecanoic acid, Oleic acid, Hexadecanoic acid methyl ester biosciencejournals.com |
| Sterols | β-Sitosterol, Stigmastan-3,5-diene nih.govijfe.org |
| Terpenoids | Squalene, Neophytadiene phcogj.com |
| Alkanes | Eicosane nih.gov |
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a high-end analytical technique essential for the accurate identification and structural characterization of complex natural products like this compound. mdpi.com This method combines the separation power of liquid chromatography with the high mass accuracy and resolution of a QTOF mass spectrometer. mdpi.comnih.gov
UPLC-QTOF/MS (Ultra-Performance Liquid Chromatography) provides superior chromatographic resolution, allowing for the separation of closely related saponin isomers. mdpi.com The QTOF analyzer provides accurate mass measurements (typically with errors <5 ppm), which enables the determination of elemental compositions for parent and fragment ions. This level of accuracy is critical for identifying known compounds and elucidating the structures of novel ones. mdpi.comnih.gov
The MS/MS capability of the instrument provides valuable structural information through collision-induced dissociation, revealing characteristic fragmentation patterns of the saponin's aglycone and sugar moieties. mdpi.com This detailed analysis is instrumental in differentiating between various macrostemonosides and other related saponins present in the extract. nih.gov A comprehensive metabolite profiling strategy using LC-QTOF-MS can be employed for the rapid classification and characterization of constituents in plant materials. icmm.ac.cn
Table 3: Key Advantages of LC-QTOF-MS for Saponin Analysis
| Feature | Advantage |
|---|---|
| High Mass Resolution | Allows for the separation of ions with very similar mass-to-charge ratios, reducing isobaric interferences. |
| High Mass Accuracy | Enables confident determination of elemental formulas for unknown compounds. mdpi.com |
| MS/MS Fragmentation | Provides detailed structural information for unambiguous compound identification. nih.govmdpi.com |
| High Sensitivity | Allows for the detection and identification of minor components in complex mixtures. nih.gov |
Chemometrics and Chromatographic Fingerprinting for Quality Assessment
Chromatographic fingerprinting is a comprehensive quality control strategy recognized by the World Health Organization (WHO) for the assessment of herbal medicines. nih.gov This approach uses a chromatographic profile (e.g., from HPLC-ELSD) to represent the entire chemical composition of a plant extract. researchgate.net Instead of relying on the quantification of one or two marker compounds, the fingerprint provides a holistic chemical signature of the sample. mdpi.com
Chemometrics involves the use of multivariate statistical tools to analyze complex chemical data, such as chromatographic fingerprints. nih.gov Techniques like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) are applied to the fingerprint data to assess similarities and differences between various samples. mdpi.comresearchgate.net
This combined approach is powerful for:
Authenticity and Quality Evaluation: Differentiating authentic samples from adulterated or low-quality ones. researchgate.net
Origin Discrimination: Classifying samples based on their geographical origins, as environmental factors can influence the chemical profile. researchgate.netmdpi.com
Batch Consistency: Ensuring batch-to-batch consistency in herbal preparations.
Identification of Key Markers: Screening for differential markers that can be used to distinguish between different grades or sources of the raw material. researchgate.net
By combining the detailed chemical profile from chromatographic fingerprinting with the powerful data analysis of chemometrics, a robust and reliable system for the quality assessment of this compound-containing products can be established. researchgate.netresearchgate.net
Table 4: Steps in Quality Assessment using Fingerprinting and Chemometrics
| Step | Description |
|---|---|
| 1. Sample Preparation | Standardized extraction of the plant material from different batches or origins. |
| 2. Fingerprint Acquisition | Generation of chromatographic profiles for all samples using a validated method (e.g., HPLC-ELSD). researchgate.net |
| 3. Data Pre-processing | Alignment of chromatograms and normalization of peak areas to correct for variations. |
| 4. Chemometric Analysis | Application of multivariate statistical methods (PCA, HCA) to the data matrix. mdpi.comresearchgate.net |
| 5. Model Building & Validation | Construction of a classification or discrimination model to assess the quality of new samples. nih.gov |
Synthetic and Semi Synthetic Approaches for Macrostemonoside D and Derivatives
Chemical Modification Strategies for Enhancing Bioactivity or Stability
There is currently no published research detailing specific chemical modification strategies for Macrostemonoside D aimed at enhancing its bioactivity or stability. While general principles of medicinal chemistry often involve the modification of natural products to improve their pharmacological properties, such as altering glycosylation patterns or modifying the aglycone core, these have not been specifically reported for this compound. Structure-activity relationship (SAR) studies, which are crucial for guiding such modifications, have not been established for this particular compound.
Biotransformation and Pharmacokinetic Considerations of Macrostemonoside D
Enzymatic Biotransformation Pathways (e.g., CYP450 Interactions)
Biotransformation is the process by which the body chemically alters a foreign substance (xenobiotic), such as a drug or natural compound, primarily in the liver. This process typically converts lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted. preprints.org This metabolic process occurs in two main phases: Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). preprints.org
The Cytochrome P450 (CYP450) family of enzymes is a critical component of Phase I metabolism, responsible for the breakdown of a vast number of drugs. researchgate.net Interactions with these enzymes, either as a substrate, an inducer, or an inhibitor, are a major focus of pharmacokinetic studies due to their significance in drug-drug interactions. mdpi.com
Specific research detailing the enzymatic biotransformation pathways of isolated Macrostemonoside D is limited in the available scientific literature. However, studies on the broader extract of its source plant provide some context. An aqueous extract of Allii Macrostemonis Bulbus has been shown to significantly inhibit hepatic drug enzymes in mice, which includes a reduction in the content of cytochrome P450. mdpi.com This finding suggests that one or more compounds within the extract have an inhibitory effect on these key metabolic enzymes.
The biosynthesis of steroidal saponins (B1172615) in Allium species involves modifications by cytochrome P450 enzymes. semanticscholar.orgmdpi.com While this relates to the creation of the compound in the plant, it also highlights the potential for interaction with analogous enzyme systems during metabolism in animals or humans. Without specific studies on this compound, it is not possible to definitively state which specific CYP450 isozymes it may interact with or the nature of its metabolites. Further research is required to isolate the effects of this compound and determine its specific metabolic profile and potential for clinically relevant drug interactions.
Comparative Research on Macrostemonoside D Within the Macrostemonoside Family and Other Steroidal Saponins
Structural Comparisons with Macrostemonoside A, T, U, V, W, X, Y, and Other Isolated Saponins (B1172615)
Steroidal saponins are primarily classified based on the structure of their aglycone, which is typically a 27-carbon skeleton. mdpi.com The two main types found in Allium macrostemon are spirostanol (B12661974) and furostanol saponins. nih.gov The key structural features that differentiate these compounds are the nature of the aglycone, the configuration of the steroid rings (e.g., 5α or 5β), the number and type of monosaccharides in the sugar chain, and the linkages between them. nih.govnih.gov
Macrostemonoside D is a spirostanol saponin (B1150181). nih.gov Its aglycone is a tigogenin-type steroid, and its defining feature is the complex sugar chain attached at the C-3 position. A critical distinction between this compound and its close analog, Macrostemonoside A, lies in a single functional group modification. This compound possesses an acetyl group on the innermost glucose unit of its sugar chain, a feature that is absent in Macrostemonoside A. nih.gov This seemingly minor difference can significantly influence the molecule's physicochemical properties and biological interactions.
The broader Macrostemonoside family exhibits variations in both the aglycone and the attached sugar moieties. While many share the same fundamental steroidal backbone, differences arise in hydroxylation patterns or the presence of double bonds within the steroid rings. mdpi.com For instance, some saponins isolated from Allium macrostemon feature a hydroxyl group at the C-12 position or a double bond between C-20 and C-22 or C-25 and C-27, which are structural features that contribute to their diverse activities. mdpi.com The sugar chains can vary from one to five units, commonly including glucose, galactose, xylose, and rhamnose. nih.gov
Below is a comparative table of the structural features of selected Macrostemonosides.
| Compound | Aglycone Type | Key Structural Features of the Sugar Chain | Reference |
| This compound | Spirostanol | Tetrasaccharide chain at C-3 with an acetylated glucose unit: Gal(1-4)-Glc-[(1-2)-Glc-(1-6)-Ac]-(1-3)-Glc | nih.gov |
| Macrostemonoside A | Spirostanol | Tetrasaccharide chain at C-3 without acetylation: Gal(1-4)-Glc-[(1-2)-Glc]-(1-3)-Glc | nih.govmdpi.com |
| Macrostemonoside T | Spirostanol | Structure involves a specific arrangement of sugars, identified as a key component in Allium macrostemonis Bulbus. | mdpi.com |
| Macrostemonoside U | Spirostanol | Identified as a differential marker in the quality assessment of Allium macrostemonis Bulbus. | mdpi.com |
| Macrostemonoside V | Spirostanol | Isolated from Allium macrostemonis Bulbus and used in quality control methods. | mdpi.com |
Differential Biological Activities Among Macrostemonoside Analogs
The structural variations among Macrostemonoside analogs directly translate into a spectrum of different biological activities. The type and complexity of the sugar chain, along with the stereochemistry and functional groups of the aglycone, are determinant factors for their pharmacological effects. nih.govmdpi.com
For example, Macrostemonoside A has been studied for its effects on metabolic disorders, demonstrating the ability to ameliorate hyperglycemia, hyperlipidemia, and visceral obesity in high-fat diet-fed mice. nih.govresearchgate.net Research into other steroidal saponins from Allium macrostemon has revealed potent cytotoxic activities against various cancer cell lines. mdpi.comingentaconnect.com Studies suggest that specific structural elements, such as a C-12 hydroxyl group on the aglycone or the presence of a double bond at the C20-C22 position, are correlated with enhanced selective cytotoxicity. mdpi.com Furostanol saponins, another major class of saponins in Allium macrostemon, have been shown to inhibit platelet activation and aggregation. nih.gov
The following table summarizes some of the observed biological activities for different Macrostemonoside analogs and related saponins.
| Compound/Extract | Observed Biological Activity | Reference |
| Macrostemonoside A | Hypoglycemic, hypolipidemic, anti-obesity effects | researchgate.net |
| Furostanol Saponins (from A. macrostemon) | Inhibition of platelet activation and aggregation | nih.gov |
| Macrostemonoside G and related compounds | Cytotoxicity against cancer cell lines (e.g., SF-268, NCI-H460) | mdpi.com |
| Various Furostanol Saponins | Diverse cytotoxicity against HepG2, MCF-7, NCI-H460, and SF-268 cancer cell lines | ingentaconnect.com |
| A. macrostemon Ethanol (B145695) Extract | Antidepressant-like activity | researchgate.net |
Synergy and Antagonism in Complex Natural Extracts (e.g., Allium macrostemon Extracts)
The biological effect of a single, purified compound like this compound can differ significantly from the activity of the whole plant extract from which it was derived. The bulbs of Allium macrostemon contain a rich matrix of phytochemicals, including various steroidal saponins, flavonoids, and polyphenolic compounds. nih.govresearchgate.net The interactions between these components can lead to synergistic or antagonistic effects.
Conversely, antagonism can occur when one compound diminishes the effect of another. While less documented in the context of Allium macrostemon extracts, it remains a theoretical possibility in any complex natural product. The intricate interplay of dozens of compounds within the extract means that the net biological outcome is a result of complex additive, synergistic, and potentially antagonistic interactions that are difficult to replicate with a single isolated molecule. foodandnutritionresearch.net
Future Research Directions and Challenges in Macrostemonoside D Studies
Elucidation of Underexplored Molecular Mechanisms
A primary challenge in the study of Macrostemonoside D is the significant gap in knowledge regarding its specific molecular mechanisms. Research has often focused on the crude extracts of AMB, which contain a multitude of compounds, including various steroidal saponins (B1172615), flavonoids, and nitrogen-containing compounds. mdpi.com These extracts have demonstrated a range of biological activities, such as anti-platelet aggregation, anti-atherosclerosis, and antitumor effects. researchgate.netcjnmcpu.com However, the precise contribution of this compound to these effects and the pathways through which it acts are not well understood.
Future research must aim to deconstruct the compound's mechanism of action. Studies on general saponins from AMB have implicated signaling pathways like PI3K/Akt and MAPK in their anti-platelet activity. researchgate.net It is plausible that this compound interacts with similar or distinct pathways. Key research questions that need to be addressed include:
Direct Molecular Targets: Identifying the specific proteins, enzymes, or receptors that this compound directly binds to is a fundamental step. Techniques such as chemical proteomics, using photoaffinity probes derived from the saponin (B1150181) structure, could be instrumental in isolating and identifying these molecular partners. europa.eu
Signaling Pathway Modulation: Once direct targets are identified, downstream analysis is needed to map how this interaction influences cellular signaling. This involves investigating the modulation of key pathways frequently implicated in the therapeutic effects of natural products, such as NF-κB, PI3K/AKT, and MAPK signaling cascades, which are known to be involved in inflammation, cell proliferation, and apoptosis. tmrjournals.comj-morphology.com
Cellular and Physiological Responses: Connecting molecular interactions to cellular outcomes is crucial. For instance, if this compound is explored for anticancer activity, research should focus on its effects on cell cycle progression, apoptosis induction (e.g., caspase activation), and inhibition of metastasis. ontosight.ai
Overcoming these challenges will require a shift from studying complex extracts to focused investigations on the purified compound, enabling a clearer understanding of its specific pharmacological profile.
Development of Advanced Analytical Standards and Quality Markers
The accurate study and potential clinical application of this compound are hampered by a lack of well-characterized analytical standards and quality markers. mdpi.com Quality control for traditional medicines like AMB is complex due to the variability of chemical constituents based on origin, climate, and processing methods. nih.gov
Absence of Certified Reference Material: A major bottleneck is the unavailability of a certified reference standard for this compound. targetanalysis.gr Reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. scielo.br Without a this compound standard, precise quantification is difficult.
Reliance on a Single Marker for Multiple Components: The Quantitative Analysis of Multi-components by a Single-Marker (QAMS) method has been developed for AMB, but it often uses other, more abundant saponins like Macrostemonoside A as the internal standard to quantify related compounds. mdpi.comnih.gov While cost-effective, this approach's accuracy depends on the stability of the relative correction factors between the marker and the other components, which can be a source of error. nih.gov
Future efforts must prioritize the synthesis and certification of this compound reference material, following guidelines from organizations like the United States Pharmacopeia (USP) or the National Institute of Standards and Technology (NIST). nutraceuticalsworld.comfrontiersin.org Establishing a certified standard would enable the development of validated, quantitative analytical methods essential for pharmacological research, quality control of herbal products, and ensuring consistency across studies.
Table 1: Current and Needed Analytical Methods for this compound
| Analytical Technique | Current Application/Challenge for this compound | Future Direction |
|---|---|---|
| HPLC-ELSD/MS | Used for fingerprinting of Allii Macrostemonis Bulbus extracts; quantification of this compound is often semi-quantitative or absent due to lack of a specific standard. mdpi.comencyclopedia.pub | Develop and validate a specific HPLC method for accurate quantification of this compound using a certified reference standard. |
| UPLC/Q-TOF-MS | Has been used to identify dozens of chemical components in AMB, including the tentative characterization of this compound. coms.events | Utilize the high resolution and sensitivity to study the pharmacokinetics and metabolism of purified this compound. |
| QAMS | Used for quality control of AMB, but typically relies on other saponins (e.g., Macrostemonoside A) as the single marker. nih.gov | Investigate the feasibility of using this compound itself as a quality marker once a standard is available, or improve the accuracy of the existing QAMS method. |
| Colorimetric Methods | A general method for total furostanol saponins has been used for AMB, but it lacks specificity for individual compounds. mdpi.comnorfeed.net | This method is not suitable for specific quantification of this compound. |
Exploration of Novel Therapeutic Applications beyond Current Findings
The therapeutic potential of this compound is likely broader than the activities currently associated with its source plant, Allium macrostemon. Saponins as a class, including furostanol and spirostanol (B12661974) glycosides, are known for a wide array of pharmacological effects. nmb-journal.comukaazpublications.com Exploring these areas for this compound could uncover novel therapeutic avenues.
Research on related compounds and the broader class of steroidal saponins suggests several promising areas for investigation:
Anticancer Activity: Various furostanol glycosides have been reported to exhibit cytotoxic effects against cancer cell lines. ontosight.aiontosight.ai Macrostemonosides isolated from AMB have shown inhibitory effects on different cancer cells. researchgate.netnih.gov A systematic screening of this compound against a panel of cancer cell lines, followed by mechanistic studies, could reveal its potential as an anticancer agent.
Anti-inflammatory and Immunomodulatory Effects: Saponins are known to possess anti-inflammatory properties. ontosight.ainmb-journal.com Given that chronic inflammation underlies many diseases, investigating the effect of this compound on inflammatory pathways and immune cell function is a logical next step.
Metabolic Disorders: Other saponins from AMB, such as Macrostemonoside A, have shown potential in ameliorating hyperglycemia and hyperlipidemia in animal models. foodandnutritionresearch.net Exploring whether this compound has similar effects on metabolic parameters could lead to applications in conditions like type 2 diabetes or obesity.
Neuroprotective Effects: The central nervous system is another potential target. Some saponins have demonstrated neuroprotective properties, making this a novel area of exploration for this compound.
Table 2: Potential Therapeutic Applications for this compound Based on Related Saponin Research
| Therapeutic Area | Evidence from Related Compounds/Extracts | Potential Research Focus for this compound |
|---|---|---|
| Cardiovascular Disease | Allium macrostemon extracts and saponins show anti-platelet and anti-atherosclerotic effects. researchgate.netcjnmcpu.com | Investigate specific effects on platelet aggregation, foam cell formation, and vascular endothelial cell protection. |
| Oncology | Furostanol glycosides and other macrostemonosides show cytotoxic activity against various cancer cells. researchgate.netontosight.ai | Screen for cytotoxicity in cancer cell lines (e.g., lung, liver, colon) and explore mechanisms of cell death. |
| Metabolic Syndrome | Macrostemonoside A reduces hyperglycemia and visceral obesity in mice. foodandnutritionresearch.net | Evaluate effects on glucose metabolism, insulin (B600854) sensitivity, and lipid profiles in relevant in vitro and in vivo models. |
| Inflammation & Immunity | Saponins are widely reported to have anti-inflammatory and immunomodulatory activities. ontosight.ainmb-journal.com | Assess the inhibition of pro-inflammatory mediators (e.g., cytokines, nitric oxide) in macrophages and other immune cells. |
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To overcome the challenges in elucidating molecular mechanisms and discovering new applications, a holistic approach is necessary. The integration of "omics" technologies offers a powerful strategy to gain a comprehensive, systems-level understanding of how this compound functions. frontiersin.orgnih.gov These technologies can generate vast datasets on the global changes occurring within a biological system in response to the compound. researchgate.net
Transcriptomics: By analyzing the entire set of RNA transcripts (the transcriptome), researchers can identify which genes are up- or down-regulated by this compound. This can reveal the cellular pathways that are activated or inhibited by the compound, providing clues to its mechanism of action long before a specific protein target is known. frontiersin.org
Proteomics: Proteomics studies the entire set of proteins in a cell or tissue. mdpi.com Techniques like thermal proteome profiling (TPP) can identify direct protein targets by measuring changes in protein thermal stability upon compound binding. acs.org Quantitative proteomics can also reveal changes in protein expression that result from transcriptomic shifts, confirming pathway modulation at the functional level. nih.gov
Metabolomics: This field focuses on the complete set of small-molecule metabolites. By analyzing how the metabolome changes after treatment with this compound, researchers can understand the compound's impact on metabolic pathways, which is particularly relevant for studying its effects on conditions like diabetes or metabolic syndrome. nih.gov
Multi-Omics Integration: The true power lies in integrating data from these different layers. uic.edu For example, combining transcriptomics and proteomics can confirm that a change in gene expression leads to a corresponding change in protein levels. nih.gov Integrating these with metabolomics can link signaling pathway alterations to functional changes in cell metabolism. This multi-omics approach can build a detailed map of the compound's biological effects, accelerating target identification and the discovery of new therapeutic uses. researchgate.netresearchgate.net
Table 3: Application of Omics Technologies in this compound Research
| Omics Technology | Research Question Addressed | Expected Outcome |
|---|---|---|
| Transcriptomics | Which genes and signaling pathways are affected by this compound? | A global profile of gene expression changes, highlighting modulated pathways (e.g., inflammation, apoptosis). |
| Proteomics | What are the direct protein targets of this compound? How does protein expression change? | Identification of binding partners and confirmation of pathway modulation at the protein level. europa.eumdpi.com |
| Metabolomics | How does this compound alter cellular metabolism? | A map of metabolic shifts, providing insight into functional outcomes, especially in metabolic diseases. |
| Multi-Omics | What is the complete mechanism of action, from gene to function? | An integrated, systems-level model of the compound's biological effects, enabling biomarker and novel application discovery. frontiersin.orguic.edu |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural elucidation of Macrostemonoside D?
- Methodology : Use a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm the glycosidic linkages and aglycone structure. Validate purity via HPLC with UV detection at 205–210 nm for saponins .
- Critical Note : Cross-validate spectral data with published saponin libraries to avoid misassignment of stereochemistry.
Q. How should researchers design in vitro bioactivity assays for this compound?
- Experimental Design :
- Cell Lines : Use human cancer cell lines (e.g., HepG2, MCF-7) for antiproliferative assays, with IC₅₀ calculations via MTT or SRB protocols.
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls.
- Dose Range : Test 0.1–100 μM concentrations to capture dose-response relationships .
- Data Validation : Replicate experiments ≥3 times and report mean ± SEM.
Advanced Research Questions
Q. How to resolve contradictions in this compound’s pro-inflammatory vs. anti-inflammatory effects across studies?
- Analytical Framework :
- Contextual Variables : Assess differences in cell types (e.g., RAW 264.7 macrophages vs. primary monocytes), exposure duration, and LPS/cytokine induction protocols .
- Mechanistic Studies : Use siRNA knockdown or pharmacological inhibitors (e.g., NF-κB inhibitors) to isolate signaling pathways.
- Meta-Analysis : Apply random-effects models to reconcile heterogeneous findings, following Cochrane guidelines for systematic reviews .
Q. What strategies optimize the isolation of this compound from complex botanical matrices?
- Extraction Protocol :
- Purity Criteria : ≥95% by HPLC-DAD; confirm absence of co-eluting isomers via LC-MS/MS.
Q. How to design dose-response meta-analyses for this compound’s lipid-lowering effects?
- Statistical Workflow :
- Data Extraction : Collect absolute lipid levels (LDL, HDL, triglycerides) and dosing regimens from preclinical studies.
- Model Selection : Use restricted cubic splines for non-linear relationships; assess heterogeneity via I² statistics .
- Bias Adjustment : Apply Egger’s regression to detect publication bias in small-study effects .
Methodological Challenges and Solutions
Q. Why do in vivo pharmacokinetic studies of this compound show low oral bioavailability?
- Hypothesis Testing :
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.
- Metabolism : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites.
- Formulation Strategies : Test nanoemulsions or cyclodextrin complexes to enhance solubility .
Q. How to address batch-to-batch variability in this compound content in plant extracts?
- Quality Control Protocol :
- Standardization : Quantify via UPLC-QTOF-MS using a validated calibration curve (R² > 0.995).
- SOPs : Document harvest time, drying conditions, and storage temperature (e.g., −80°C for long-term stability) .
Ethical and Reporting Standards
Q. What are the minimal reporting requirements for this compound studies in peer-reviewed journals?
- Manuscript Guidelines :
- Methods : Specify equipment models (e.g., Bruker Avance III HD 600 MHz NMR), statistical software (e.g., GraphPad Prism 10), and cell line authentication.
- Data Availability : Deposit raw spectra in repositories like Zenodo or Figshare .
- Ethical Compliance : For animal studies, include ARRIVE 2.0 checklist items (e.g., randomization, blinding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
